molecular formula C21H20N2O4S2 B4184561 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-phenylmethanesulfonamide

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-phenylmethanesulfonamide

Cat. No.: B4184561
M. Wt: 428.5 g/mol
InChI Key: VGKVHNWOWWOVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-phenylmethanesulfonamide, also known as IND-1, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. IND-1 has been extensively studied for its ability to inhibit the activity of enzymes that are involved in the progression of cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-phenylmethanesulfonamide inhibits the activity of MMPs and COX-2 by binding to their active sites and preventing them from catalyzing their respective reactions. MMPs are involved in the degradation of extracellular matrix proteins, which are necessary for the growth and invasion of cancer cells. COX-2 is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells by inhibiting the activity of MMPs. This compound has also been shown to reduce inflammation by inhibiting the activity of COX-2. In addition, this compound has been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-phenylmethanesulfonamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and modified. Another advantage is that it has been extensively studied for its potential therapeutic applications in various diseases. One limitation of using this compound in lab experiments is that it may not be effective in all types of cancer or inflammation. Another limitation is that it may have off-target effects on other enzymes or proteins.

Future Directions

There are several future directions for the study of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-phenylmethanesulfonamide. One direction is to investigate its potential therapeutic applications in other diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to develop more potent and selective inhibitors of MMPs and COX-2 based on the structure of this compound. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.

Scientific Research Applications

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer activity by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the progression of cancer. This compound has also been shown to have anti-inflammatory activity by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.

Properties

IUPAC Name

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c24-28(25,16-17-6-2-1-3-7-17)22-19-10-12-20(13-11-19)29(26,27)23-15-14-18-8-4-5-9-21(18)23/h1-13,22H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKVHNWOWWOVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-phenylmethanesulfonamide
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N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-phenylmethanesulfonamide
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N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-phenylmethanesulfonamide
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N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-phenylmethanesulfonamide
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N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-phenylmethanesulfonamide
Reactant of Route 6
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-phenylmethanesulfonamide

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